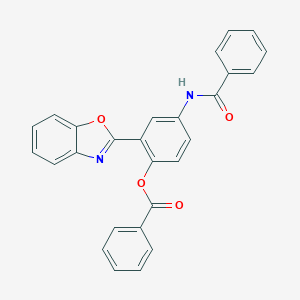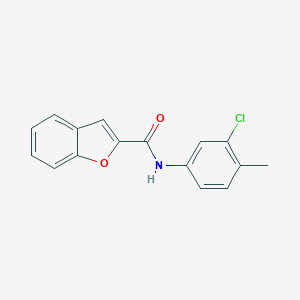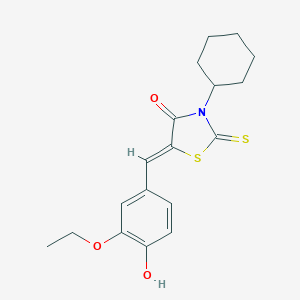
8-allyl-N-(2,5-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-allyl-N-(2,5-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, also known as ADOA, is a novel compound that has attracted the attention of researchers due to its potential applications in various fields. ADOA is a synthetic compound that belongs to the chromene family and has been studied for its potential therapeutic uses.
Applications De Recherche Scientifique
8-allyl-N-(2,5-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. This compound has been shown to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells. This compound has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been studied for its potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mécanisme D'action
The mechanism of action of 8-allyl-N-(2,5-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, studies have suggested that this compound may exert its effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-kB pathway, and the MAPK pathway. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression regulation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 8-allyl-N-(2,5-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments is its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. This compound is also relatively easy to synthesize, which makes it accessible for researchers. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. Furthermore, more studies are needed to determine the optimal dosage and administration of this compound.
Orientations Futures
There are several future directions for the study of 8-allyl-N-(2,5-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide. One future direction is to further investigate the mechanism of action of this compound. Another future direction is to study the potential therapeutic applications of this compound in other fields such as cardiovascular diseases and metabolic disorders. Furthermore, more studies are needed to determine the optimal dosage and administration of this compound. Finally, more studies are needed to determine the safety and toxicity of this compound in vivo.
Conclusion:
In conclusion, this compound is a novel compound that has potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. This compound is synthesized by using a multistep reaction process and has been shown to have various biochemical and physiological effects. While this compound has advantages such as its potential therapeutic applications and ease of synthesis, more studies are needed to determine its mechanism of action, optimal dosage and administration, and safety and toxicity in vivo.
Méthodes De Synthèse
8-allyl-N-(2,5-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is synthesized by using a multistep reaction process. The synthesis involves the reaction between 2,5-dimethoxybenzaldehyde and allyl bromide to form 2,5-dimethoxyphenylpropene. The reaction of 2,5-dimethoxyphenylpropene with malononitrile in the presence of sodium ethoxide produces 8-allyl-2,5-dimethoxy-2H-chromene-3-carbonitrile. Finally, the hydrolysis of 8-allyl-2,5-dimethoxy-2H-chromene-3-carbonitrile with hydrochloric acid produces this compound.
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c1-4-6-13-7-5-8-14-11-16(21(24)27-19(13)14)20(23)22-17-12-15(25-2)9-10-18(17)26-3/h4-5,7-12H,1,6H2,2-3H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSVRECABFEBEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Chlorophenyl)-2-oxoethyl 4-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B406793.png)
![2-(4-Nitrophenyl)-2-oxoethyl 2-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B406795.png)



![8-[(2-chlorobenzyl)sulfanyl]-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B406802.png)
![N-[4-(4,6-Dimethyl-pyrimidin-2-ylsulfamoyl)-phenyl]-3,4-dimethoxy-benzamide](/img/structure/B406804.png)
![7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B406805.png)
![2-(3-Nitrophenyl)-2-oxoethyl 2-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B406806.png)


![3,4-dimethoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B406813.png)
![4-(3-cyclohexen-1-yl)-8-ethoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B406814.png)
![4-(4-bromophenyl)-1,6-dichloro-2-({2-nitrophenyl}sulfanyl)-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B406816.png)